REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH:8]([CH:9]=[CH:10]1)[CH:7]1[CH:2]2[C:3](=[O:13])[CH:4]=[CH:5][C:6]1=[O:12].C([O-])(O)=[O:15].[Na+].OO.O>CC(C)=O>[O:15]1[CH:4]2[CH:5]1[C:6](=[O:12])[CH:7]1[CH:2]([C:3]2=[O:13])[CH:1]2[CH2:11][CH:8]1[CH:9]=[CH:10]2 |f:1.2|
|
Name
|
|
Quantity
|
26.13 g
|
Type
|
reactant
|
Smiles
|
C12C3C(C=CC(C3C(C=C1)C2)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while keeping at 0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
From the mixture solution, the product was extracted with diethyl ether (total 700 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2C(C3C4C=CC(C3C(C21)=O)C4)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 148 mmol | |
AMOUNT: MASS | 28.06 g | |
YIELD: PERCENTYIELD | 98.35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |